molecular formula C24H27N3O3 B1403750 (E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide CAS No. 1572184-68-9

(E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide

Cat. No. B1403750
M. Wt: 405.5 g/mol
InChI Key: GKDSQRIJIGRMRV-VULFUBBASA-N
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Description

(E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide is a useful research compound. Its molecular formula is C24H27N3O3 and its molecular weight is 405.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Antimicrobial Activity : Novel derivatives involving indole compounds, which include structural components similar to (E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide, have been synthesized and evaluated for antimicrobial activity (Sreeramulu & Ashokgajapathiraju, 2014).
  • Characterization of Pyran Derivatives : Studies on the spectral characterization and crystal structure of tetrahydropyran-4-one thiosemicarbazones, which share structural similarities with the compound , provide insights into the physical and chemical properties of these types of compounds (Umamatheswari, Pratha & Kabilan, 2011).

Chemical Properties and Reactions

  • Investigation of Anomeric Effects : Density functional theory calculations were used to estimate the anomeric effect in derivatives of tetrahydropyran, similar to the compound of interest. This research helps in understanding the chemical behavior and reactivity of such molecules (Langenhan et al., 2016).
  • Synthesis of Related Compounds : Research on the synthesis of indole-2-carbohydrazides and related compounds demonstrates the methodologies applicable to similar complex molecules. This includes techniques for creating specific molecular structures and understanding their chemical properties (Bingul et al., 2019).

Applications in Antimicrobial and Antioxidant Activities

  • Antimicrobial and Antioxidant Evaluation : Compounds structurally related to (E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide have been synthesized and evaluated for their antimicrobial and antioxidant properties. Such studies are crucial in understanding the potential therapeutic applications of these compounds (Saundane et al., 2012).

properties

IUPAC Name

2-[2,4-dimethyl-6-(oxan-4-yl)phenoxy]-N-[(E)-1H-indol-6-ylmethylideneamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-16-11-17(2)24(21(12-16)19-6-9-29-10-7-19)30-15-23(28)27-26-14-18-3-4-20-5-8-25-22(20)13-18/h3-5,8,11-14,19,25H,6-7,9-10,15H2,1-2H3,(H,27,28)/b26-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDSQRIJIGRMRV-VULFUBBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2CCOCC2)OCC(=O)NN=CC3=CC4=C(C=C3)C=CN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C2CCOCC2)OCC(=O)N/N=C/C3=CC4=C(C=C3)C=CN4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide
Reactant of Route 2
(E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide
Reactant of Route 3
(E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide
Reactant of Route 4
(E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide
Reactant of Route 5
(E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide
Reactant of Route 6
(E)-N'-((1H-Indol-6-yl)methylene)-2-(2-(tetrahydro-2H-pyran-4-yl)-4,6-dimethylphenoxy)acetohydrazide

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